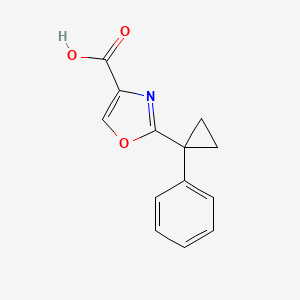
2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid typically involves the cyclopropanation of a phenyl-substituted precursor followed by the formation of the oxazole ring. One common method includes the use of cyclopropyl tosylates and boronic acids in the presence of a nickel catalyst to achieve high regioselectivity . The reaction conditions often involve the use of palladium or nickel catalysts, such as PdCl2(PPh3)2 or NiCl2(PPh3)2, and bases like K3PO4 .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by cyclization to form the oxazole ring. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropyl-substituted oxazoles.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted oxazoles and cyclopropyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The cyclopropyl and oxazole rings play a crucial role in its binding affinity and specificity.
類似化合物との比較
2-(1-Phenylcyclopropyl)acetic Acid: Shares the cyclopropyl and phenyl groups but lacks the oxazole ring.
2-(1-Phenylcyclopropyl)oxazole: Similar structure but without the carboxylic acid group.
Uniqueness: 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid is unique due to the presence of both the oxazole ring and the carboxylic acid group, which confer distinct chemical and biological properties
生物活性
2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid (CAS No. 1272947-00-8) is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, underlining its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a cyclopropyl ring attached to a phenyl group and an oxazolecarboxylic acid moiety. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further exploration in drug development.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Protein Tyrosine Kinase Inhibition : The compound has been identified as a potent inhibitor of protein tyrosine kinases (PTKs), which play critical roles in cell signaling pathways associated with cancer and immune responses. Inhibition of PTKs can lead to reduced tumor growth and improved outcomes in various malignancies .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific mechanisms and efficacy against various pathogens require further investigation.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the biological activity of this compound. Below are notable findings:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Modifications to the cyclopropyl or oxazole moieties may enhance potency or selectivity towards specific biological targets.
Future Directions
Further research is warranted to elucidate the detailed mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with PTKs and other targets.
- Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens in humans.
- Formulation Development : Exploring different formulations to improve bioavailability and therapeutic outcomes.
特性
IUPAC Name |
2-(1-phenylcyclopropyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-11(16)10-8-17-12(14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRGYNHYFOABCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NC(=CO3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














